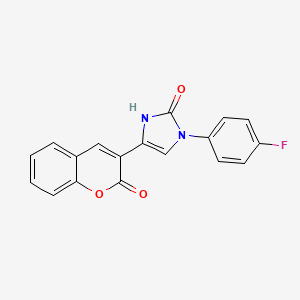

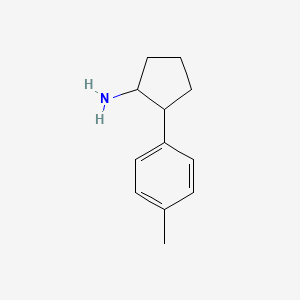

![molecular formula C11H12FNO3 B2487669 5-[(3-Fluorophenyl)amino]-5-oxopentanoic acid CAS No. 198879-76-4](/img/structure/B2487669.png)

5-[(3-Fluorophenyl)amino]-5-oxopentanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds, such as 5-amino-4-oxopentanoic acids, demonstrates the feasibility of obtaining derivatives through established chemical pathways. For example, 5-amino-4-oxopentanoic acid hydrochloride has been synthesized from levulinic acid by esterification and bromination, followed by reaction with potassium phthalimide in the presence of DMF, showcasing a method that could potentially be adapted for the synthesis of 5-[(3-Fluorophenyl)amino]-5-oxopentanoic acid (Lin Yuan, 2006).

Molecular Structure Analysis

The structural analysis of complexes and derivatives provides insight into the molecular structure of 5-[(3-Fluorophenyl)amino]-5-oxopentanoic acid. Studies involving similar compounds, such as W(CO)5 complexes of 4-oxo-4-(2,5-dimethylazaferrocen-1′-yl)butanoic acid, reveal the importance of intra- and intermolecular hydrogen bonds in stabilizing molecular structures (Kowalski et al., 2009).

Chemical Reactions and Properties

The reactivity and chemical properties of 5-[(3-Fluorophenyl)amino]-5-oxopentanoic acid can be inferred from related research. For instance, the selective inhibition of gamma-aminobutyric acid aminotransferase by similar compounds highlights the potential reactivity of the fluorophenyl group in enzymatic environments (Richard B. Silverman & S. Nanavati, 1990).

Physical Properties Analysis

The physical properties of compounds similar to 5-[(3-Fluorophenyl)amino]-5-oxopentanoic acid, such as solubility, melting point, and crystalline structure, are crucial for understanding its behavior in various conditions. Research on the synthesis and characterization of related compounds provides valuable insights into these aspects (W. Ferenc et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other compounds, are essential for understanding the potential applications and handling of 5-[(3-Fluorophenyl)amino]-5-oxopentanoic acid. Studies on the synthesis, radiolabeling, and biological evaluation of fluorinated amino acids offer insights into the chemical behavior of fluorinated compounds in biological systems (Thomas C. Pickel et al., 2021).

科学的研究の応用

Chlorogenic Acid (CGA) - A Pharmacological Review

Chlorogenic Acid (CGA), known for its abundant presence in green coffee extracts and tea, exhibits various therapeutic roles such as antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension, and CNS stimulator activities. It has been suggested to modulate lipid and glucose metabolism, potentially offering treatment avenues for conditions like hepatic steatosis, cardiovascular disease, diabetes, and obesity. CGA's hepatoprotective effects and hypocholesterolemic influence are particularly noted for their potential in altering nutrient metabolism including amino acids, glucose, and fatty acids (M. Naveed et al., 2018).

5-Aminolevulinic Acid (5-ALA) - Applications in Gliomas

5-Aminolevulinic Acid (5-ALA) is highlighted for its role in producing tumor-specific tissue fluorescence, aiding in the surgical resection of gliomas by enabling the visualization of malignant tissue. It's a precursor in the heme synthesis pathway, with certain cancers consuming 5-ALA and converting it to protoporphyrin IX (PpIX), which fluoresces to indicate tumor presence. This preoperative administration helps increase the extent of resection and progression-free survival in patients with high-grade gliomas (J. Traylor et al., 2021).

Delta-Aminolevulinic Acid (5ALA) - Photodiagnoses in Surgical Oncology

Delta-Aminolevulinic Acid (5ALA) is noted for its unique property of generating visible wavelength tumor-specific fluorescence. FDA-approved for glioma surgery in the United States in 2017, 5ALA's application extends beyond neurosurgery, showing potential in dermatology, OB/GYN, urology, cardiothoracic, and gastrointestinal surgery for intraoperative visualization of malignant tissues. This review underscores 5ALA's sensitivity in labeling malignant tissues, offering a new lens through which surgical resection can be improved across various specialties (Joseph Georges et al., 2019).

特性

IUPAC Name |

5-(3-fluoroanilino)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO3/c12-8-3-1-4-9(7-8)13-10(14)5-2-6-11(15)16/h1,3-4,7H,2,5-6H2,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCMJBWSRUSPGJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(3-Fluorophenyl)amino]-5-oxopentanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

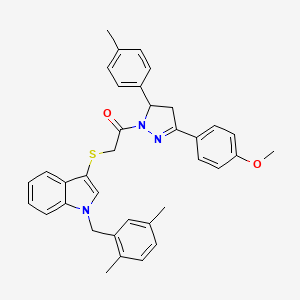

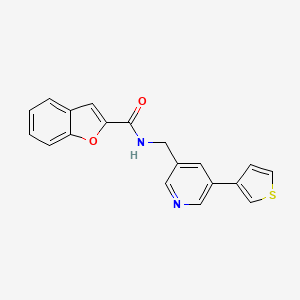

![N-(3,4-difluorophenyl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2487588.png)

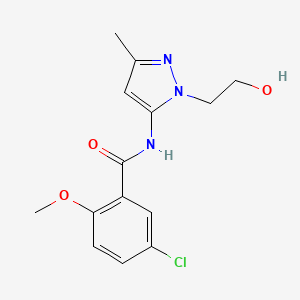

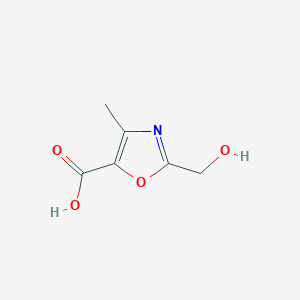

![1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine](/img/structure/B2487589.png)

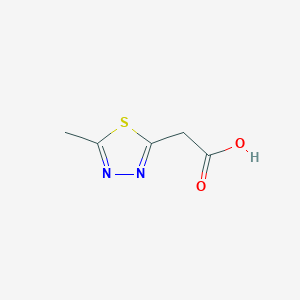

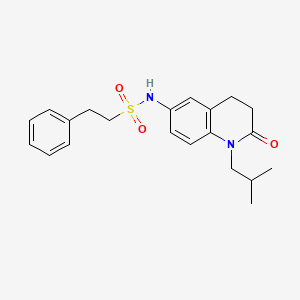

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)furan-3-carboxamide](/img/structure/B2487597.png)

![Ethyl 2-[1,3-dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]purin-7-yl]acetate](/img/structure/B2487603.png)

![4-[2-(Trifluoromethyl)benzyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2487606.png)

![6-chloro-N-[2-(furan-2-yl)-1H-1,3-benzodiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2487608.png)